4-cyclopentaneamido-N-[2-(propane-1-sulfonamido)ethyl]benzamide
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Overview
Description
4-cyclopentaneamido-N-[2-(propane-1-sulfonamido)ethyl]benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core with cyclopentanecarboxamido and propylsulfonamidoethyl substituents, making it a unique molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopentaneamido-N-[2-(propane-1-sulfonamido)ethyl]benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the cyclopentanecarboxamido and propylsulfonamidoethyl groups. Common synthetic routes may involve:
Formation of Benzamide Core: This can be achieved through the reaction of aniline derivatives with benzoyl chloride under basic conditions.
Introduction of Cyclopentanecarboxamido Group: This step may involve the reaction of the benzamide intermediate with cyclopentanecarboxylic acid or its derivatives using coupling reagents like EDCI or DCC.
Introduction of Propylsulfonamidoethyl Group: This can be done by reacting the intermediate with propylsulfonyl chloride and a suitable base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-cyclopentaneamido-N-[2-(propane-1-sulfonamido)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or sulfonamides.
Scientific Research Applications
4-cyclopentaneamido-N-[2-(propane-1-sulfonamido)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyclopentaneamido-N-[2-(propane-1-sulfonamido)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(cyclohexanecarboxamido)-N-(2-(propylsulfonamido)ethyl)benzamide
- 4-(cyclopentanecarboxamido)-N-(2-(methylsulfonamido)ethyl)benzamide
- 4-(cyclopentanecarboxamido)-N-(2-(propylsulfonamido)propyl)benzamide
Uniqueness
4-cyclopentaneamido-N-[2-(propane-1-sulfonamido)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentanecarboxamido and propylsulfonamidoethyl groups provide unique steric and electronic effects, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(cyclopentanecarbonylamino)-N-[2-(propylsulfonylamino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-2-13-26(24,25)20-12-11-19-17(22)15-7-9-16(10-8-15)21-18(23)14-5-3-4-6-14/h7-10,14,20H,2-6,11-13H2,1H3,(H,19,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGVJZUSRAFAKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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